Tert-butyl 3-ethoxypyrrolidine-1-carboxylate

Lipophilicity LogP Drug Design

Tert-butyl 3-ethoxypyrrolidine-1-carboxylate (CAS 207746-96-1) is a Boc-protected (R)-3-ethoxypyrrolidine building block. This chiral heterocycle, with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol, serves as a key intermediate in the synthesis of pharmaceutical compounds, where the ethoxy substituent offers a specific balance of lipophilicity and steric bulk distinct from hydroxy or methoxy analogs.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 207746-96-1
Cat. No. B1439275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-ethoxypyrrolidine-1-carboxylate
CAS207746-96-1
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCOC1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
InChIKeySQETXAYIDTYNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Ethoxypyrrolidine-1-Carboxylate (CAS 207746-96-1) for Pharmaceutical Intermediate Procurement


Tert-butyl 3-ethoxypyrrolidine-1-carboxylate (CAS 207746-96-1) is a Boc-protected (R)-3-ethoxypyrrolidine building block [1]. This chiral heterocycle, with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol, serves as a key intermediate in the synthesis of pharmaceutical compounds, where the ethoxy substituent offers a specific balance of lipophilicity and steric bulk distinct from hydroxy or methoxy analogs . Its defined stereochemistry and protective group strategy enable precise incorporation into complex molecules, making it a target for procurement in early-stage medicinal chemistry and process development.

Procurement Pitfalls of Substituting Tert-Butyl 3-Ethoxypyrrolidine-1-Carboxylate with Generic Analogs


Substituting tert-butyl 3-ethoxypyrrolidine-1-carboxylate with common alternatives like its 3-hydroxy or 3-methoxy counterparts is scientifically unsound without rigorous requalification. The ethoxy group's distinct electronic and steric properties directly influence key molecular attributes such as lipophilicity (LogP) and metabolic stability in downstream drug candidates . Unlike the hydroxy analog, the ethoxy group cannot act as a hydrogen bond donor, altering target binding and solubility. Compared to the methoxy derivative, it introduces a larger, more flexible ethyl group, which can be critical for filling hydrophobic pockets or tuning conformational preferences. Using a less appropriate analog can lead to failed bioactivity, unexpected toxicity, or non-viable pharmacokinetic profiles, ultimately increasing development costs and timeline risks .

Quantitative Differentiation Evidence for Tert-Butyl 3-Ethoxypyrrolidine-1-Carboxylate


Enhanced Lipophilicity of (R)-Boc-3-ethoxypyrrolidine Compared to (S)-Boc-3-hydroxypyrrolidine

The (R)-Boc-3-ethoxypyrrolidine exhibits a significantly higher partition coefficient (LogP) compared to its hydroxy analog, indicating greater lipophilicity which is crucial for membrane permeability and hydrophobic target engagement. The target compound has a measured LogP of 1.97, while the direct hydroxy analog shows a LogP of -0.08 [1].

Lipophilicity LogP Drug Design ADME

Moderate Lipophilicity Profile Versus (S)-Boc-3-methoxypyrrolidine

Compared to the methoxy analog, the ethoxy derivative provides a finer adjustment of lipophilicity. The target compound's LogP is 1.97, whereas the methoxy analog (S)-tert-butyl 3-methoxypyrrolidine-1-carboxylate has a calculated LogP of 1.58 [1][2]. This difference allows medicinal chemists to navigate the 'lipophilic efficiency' landscape more precisely.

Lipophilicity LogP Medicinal Chemistry SAR

Differentiated Topological Polar Surface Area (TPSA) Impacting Permeability

The Topological Polar Surface Area (TPSA), a key determinant of oral bioavailability, is identical for the ethoxy and methoxy analogs (38.77 Ų) but markedly lower than the hydroxy analog's TPSA of 49.77 Ų [1]. A TPSA below 60 Ų and closer to 40 Ų is generally correlated with better central nervous system (CNS) penetration.

Permeability TPSA Drug-like Properties ADME

Purity Concordance with (S)-Enantiomer for Chiral Integrity

The procurement specification for this compound typically includes a purity of 95-98% [1]. This high purity is essential for maintaining chiral integrity in subsequent asymmetric syntheses. In direct head-to-head offerings, the (R)- and (S)- enantiomers are available at comparable purity levels (e.g., 98% for (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate, CAS 1416402-96-4) .

Chiral Purity Enantiomeric Excess Quality Control Stereochemistry

Optimal Procurement Scenarios for Tert-Butyl 3-Ethoxypyrrolidine-1-Carboxylate Based on Quantitative Evidence


Synthesis of CNS-Targeted Drug Candidates Requiring Balanced Lipophilicity

For medicinal chemistry programs targeting the central nervous system (CNS), the compound's moderate LogP of 1.97 [1] and low TPSA of 38.77 Ų make it a superior starting material when compared to the 3-hydroxy analog (LogP -0.08, TPSA 49.77 Ų). This specific physicochemical profile falls within the optimal range for BBB penetration, making it a more promising scaffold for CNS drug discovery than its more polar alternatives.

Structure-Activity Relationship (SAR) Exploration of Hydrophobic Binding Pockets

When a target protein's binding site features a hydrophobic pocket too small for a bulky benzyloxy group but too large for a methoxy group, the ethoxy substituent provides a critical 'Goldilocks' solution. Its LogP of 1.97 represents a quantified 0.39 log unit increase in lipophilicity over the 3-methoxy scaffold (LogP 1.58) [1], directly translating to a measurable gain in hydrophobic binding energy without the risk of steric clash.

Chiral Scaffold for Asymmetric Synthesis of Azacyclic APIs

The (R)-enantiomer, available with certified purity of 95-98% [2], is essential for the diastereoselective synthesis of complex azacyclic active pharmaceutical ingredients (APIs). Its defined chirality at the 3-position ensures the correct 3D orientation of the ethoxy group in the final drug molecule, which is critical for target engagement and biological activity.

Quote Request

Request a Quote for Tert-butyl 3-ethoxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.